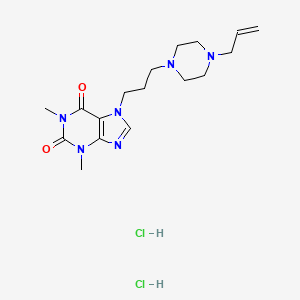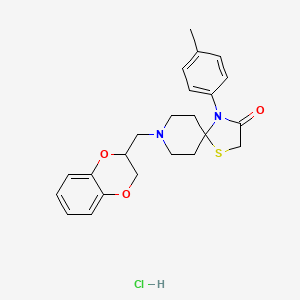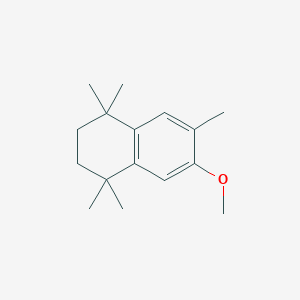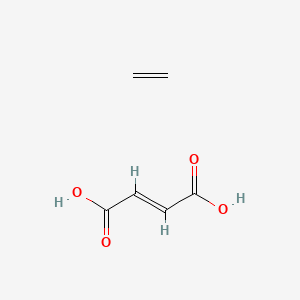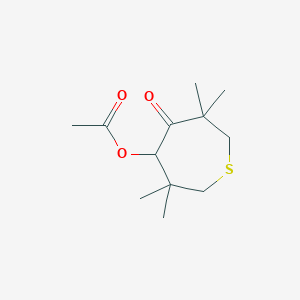
3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate is a chemical compound with the molecular formula C12H20O3S It is a derivative of thiepan, a sulfur-containing heterocycle, and features an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate typically involves the reaction of a thiepan derivative with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiepan derivatives with reduced sulfur oxidation states, using reagents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions may require heating and the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiepan derivatives
Substitution: Various substituted thiepan derivatives
Scientific Research Applications
3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the sulfur atom in the thiepan ring can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing a five-membered ring with sulfur, such as thiophene and its derivatives, share structural similarities with 3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate.
Sulfoxides and sulfones: Oxidized sulfur compounds that exhibit similar chemical reactivity and potential biological activity.
Uniqueness
This compound is unique due to its specific combination of a thiepan ring and an acetate functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
21153-34-4 |
|---|---|
Molecular Formula |
C12H20O3S |
Molecular Weight |
244.35 g/mol |
IUPAC Name |
(3,3,6,6-tetramethyl-5-oxothiepan-4-yl) acetate |
InChI |
InChI=1S/C12H20O3S/c1-8(13)15-10-9(14)11(2,3)6-16-7-12(10,4)5/h10H,6-7H2,1-5H3 |
InChI Key |
LALYTNZUTAAUME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)C(CSCC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


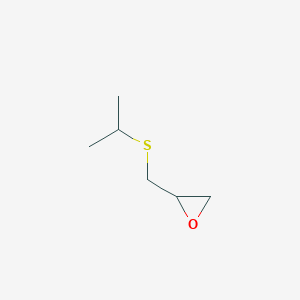
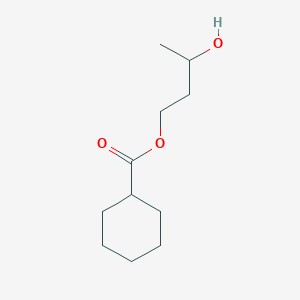


![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
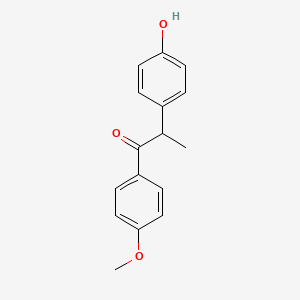
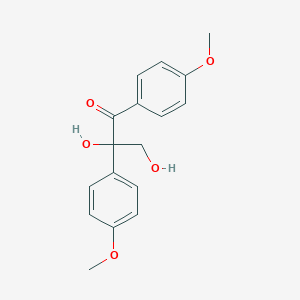
![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
